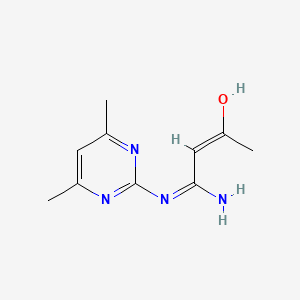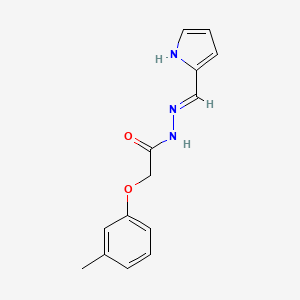![molecular formula C25H26N4O3 B3726922 N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B3726922.png)
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
概要
説明
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a phenyldiazenyl group and a phenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the phenyldiazenyl group through a diazotization reaction, where an aromatic amine is treated with nitrous acid. This intermediate is then coupled with a phenol derivative to form the azo compound. The final step involves the condensation of this azo compound with an appropriate amine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- 2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Uniqueness
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to its specific structural features, such as the phenyldiazenyl group and the phenoxyacetamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
IUPAC Name |
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17(2)22-11-9-18(3)13-24(22)32-16-25(31)29-26-15-19-14-21(10-12-23(19)30)28-27-20-7-5-4-6-8-20/h4-15,17,30H,16H2,1-3H3,(H,29,31)/b26-15+,28-27? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMNVEJNXSIIHO-XPDYKXCUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B3726846.png)
![2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)
![N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B3726858.png)
![4-bromo-N-[(Z)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]benzamide](/img/structure/B3726865.png)

![ethyl 5-[(Z)-2-cyano-3-imino-3-(4-methylpiperazin-1-yl)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)

![(E)-3-(furan-2-yl)-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]prop-2-enamide](/img/structure/B3726877.png)
![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)

![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide](/img/structure/B3726906.png)
![N-[(Z)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide](/img/structure/B3726912.png)
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B3726914.png)
![diethyl (2E,2'E)-2,2'-[(3,3'-dichlorobiphenyl-4,4'-diyl)di(1E)hydrazin-2-yl-1-ylidene]bis(3-oxobutanoate)](/img/structure/B3726923.png)
